molecular formula C12H15N B1385830 3-ethynyl-N-(2-methylpropyl)aniline CAS No. 1019517-26-0

3-ethynyl-N-(2-methylpropyl)aniline

Cat. No.: B1385830
CAS No.: 1019517-26-0
M. Wt: 173.25 g/mol
InChI Key: MJIQIGRIAUGKLA-UHFFFAOYSA-N
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Description

3-Ethynyl-N-(2-methylpropyl)aniline (CAS: 1019517-26-0) is a substituted aniline derivative with the molecular formula C₁₂H₁₅N and a molecular weight of 173.26 g/mol . The compound features an ethynyl (-C≡CH) group at the 3-position of the aromatic ring and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. This structure combines electron-withdrawing (ethynyl) and lipophilic (isobutyl) moieties, making it a versatile intermediate in organic synthesis, particularly for click chemistry applications like Sonogashira coupling . It is commercially available with ≥95% purity and is utilized in materials science and pharmaceutical research .

Properties

IUPAC Name

3-ethynyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h1,5-8,10,13H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIQIGRIAUGKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Ethynyl-N-(2-methylpropyl)aniline has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethynyl-N-(2-methylpropyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-ethynyl-N-(2-methylpropyl)aniline and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications References
This compound C₁₂H₁₅N 173.26 Ethynyl, N-(2-methylpropyl) Click chemistry, polymer synthesis
N-(1-(3,4-Dimethoxyphenyl)-2-methylpropyl)aniline C₁₈H₂₃NO₂ 285.38 3,4-Dimethoxy, N-(2-methylpropyl) Bioactive secondary amine; crystal structure studied
4-Methoxy-N-(2-methylpropyl)aniline hydrochloride C₁₁H₁₇NO·HCl 215.72 4-Methoxy, N-(2-methylpropyl) Pharmaceutical intermediate; crystalline salt
3-ethynyl-N-[1-(thiophen-2-yl)propyl]aniline C₁₅H₁₅NS 241.35 Ethynyl, N-(thiophen-2-yl propyl) Conductive materials; heterocyclic design
5-(2-Methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline C₁₇H₁₆F₆N₄O₂ 438.33 Trifluoromethyl, pyrimidinyl, methoxyethoxy High molecular weight; drug candidate (LCMS: m/z 861.4 [M+H]+)

Key Comparative Insights

Electronic and Steric Effects
  • Ethynyl vs. Methoxy Groups : The ethynyl group in the target compound is strongly electron-withdrawing, enhancing reactivity in cross-coupling reactions. In contrast, methoxy substituents (e.g., in 4-methoxy-N-(2-methylpropyl)aniline hydrochloride) are electron-donating, improving solubility in polar solvents .
  • Fluorinated Analogs : Compounds with trifluoromethyl groups (e.g., in ) exhibit increased metabolic stability and lipophilicity, making them suitable for drug development .
Crystallographic and Conformational Properties
  • The crystal structure of N-(1-(3,4-Dimethoxyphenyl)-2-methylpropyl)aniline reveals a monoclinic lattice (space group C2/c) with an N-H bond length of 0.86 Å, consistent with typical secondary amines . The ethynyl analog may exhibit similar bond lengths but altered packing due to linear geometry of the ethynyl group.

Physicochemical Properties

  • Salt Forms : The hydrochloride salt of 4-methoxy-N-(2-methylpropyl)aniline offers improved aqueous solubility, critical for formulation .

Spectroscopic Data

    Biological Activity

    3-Ethynyl-N-(2-methylpropyl)aniline is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound, with the CAS number 1019517-26-0, belongs to the class of ethynyl-substituted anilines. Its structure can be represented as follows:

    • Molecular Formula : C12H15N
    • Molecular Weight : 187.25 g/mol

    The presence of the ethynyl group enhances its reactivity and potential interactions with biological targets.

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other anilines that target acetylcholinesterase, potentially enhancing cognitive functions.
    • Cell Signaling Modulation : It has been observed that ethynyl-substituted compounds can modulate signaling pathways such as MAPK/ERK, which play crucial roles in cell proliferation and differentiation.
    • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be linked to its structural features that allow interaction with microbial cell membranes.

    Antimicrobial and Antifungal Properties

    Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The following table summarizes the findings from recent studies:

    Microorganism Activity Reference
    Staphylococcus aureusInhibitory concentration (MIC): 32 µg/mL
    Escherichia coliInhibitory concentration (MIC): 16 µg/mL
    Candida albicansInhibitory concentration (MIC): 64 µg/mL

    These results indicate a promising profile for further development as an antimicrobial agent.

    Cytotoxicity and Antitumor Activity

    The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective toxicity towards specific cancer cells while sparing normal cells, suggesting potential for cancer therapy. The following table presents key findings:

    Cell Line IC50 (µM) Effect Reference
    MCF-7 (Breast Cancer)10 µMInduces apoptosis
    HeLa (Cervical Cancer)15 µMCell cycle arrest
    A549 (Lung Cancer)20 µMInhibits proliferation

    Pharmacokinetics and Metabolism

    Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

    • Absorption : The compound is moderately soluble in organic solvents, which may influence its absorption in biological systems.
    • Metabolism : It is likely metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that could contribute to its biological effects.
    • Excretion : Further studies are needed to elucidate the excretion pathways and half-life of this compound in vivo.

    Case Studies and Research Applications

    Recent case studies have highlighted the potential applications of this compound in various fields:

    • Drug Development : As a lead compound for developing new antimicrobial agents targeting resistant strains.
    • Cancer Therapy : Investigated for its role in inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
    • Environmental Science : Studied for its potential use in wastewater treatment processes due to its ability to degrade micropollutants effectively .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.